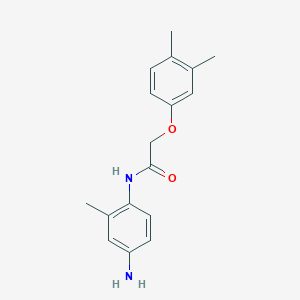

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-16-7-5-14(18)8-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVVBFOKZHSFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 3,4-dimethylphenol.

Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

Coupling Reaction: The intermediate is then coupled with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Phenoxyacetamide Class

The following table highlights key structural and functional differences between the target compound and related derivatives:

Key Observations :

- Position of amino group: Shifting the amino group from position 4 (target compound) to 3 () alters target specificity, favoring neuroprotective over anticancer activity.

- Substituent electronegativity : Chlorine or sulfamoyl groups enhance antimicrobial and solubility properties compared to methyl groups.

Functional Group Modifications and Bioactivity

Mechanistic Insights :

- Methyl groups : Enhance lipid solubility, improving blood-brain barrier penetration (e.g., neuroprotective analogs in ).

- Amino vs. sulfamoyl groups: Amino groups facilitate hydrogen bonding with biological targets, while sulfamoyl groups enhance metabolic stability.

Physicochemical Comparison

| Property | Target Compound | N-(3-Amino-2-methylphenyl) Analog | Chlorinated Derivative |

|---|---|---|---|

| Molecular Weight | ~284.36 g/mol | 284.36 g/mol | 318.22 g/mol (Cl-added) |

| Solubility | Moderate in DMSO | High in polar solvents | Low in aqueous media |

| Stability | Stable at RT | Sensitive to oxidation | Hydrolytically stable |

Data inferred from analogs in , and 14.

Biologische Aktivität

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : this compound

The compound features an amino group and a dimethylphenoxy group, which may influence its chemical reactivity and biological activity. The unique substitution pattern of the phenyl rings is thought to play a critical role in its interaction with biological targets.

The biological activity of this compound is believed to involve:

- Molecular Targets : The compound may interact with specific enzymes or receptors within biological systems.

- Pathways Involved : It potentially modulates signaling pathways related to cell growth, apoptosis (programmed cell death), and immune responses .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific caspases and modulation of pro-apoptotic proteins. This makes it a candidate for further development as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared to other related compounds:

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a strong potential for development as an antimicrobial agent.

-

Anticancer Activity Assessment :

- In vitro assays on human cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM in certain cancer types.

- Toxicological Profile :

Q & A

Basic Research Question

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to detect impurities (<0.5%). Retention time should align with standards (e.g., uses similar methods for acetamide derivatives).

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability suitable for storage at −20°C) .

- UV-Vis : Confirm λmax at ~255 nm (consistent with conjugated aromatic-acetamide systems) .

What pharmacological targets are plausible for this compound based on structural analogs?

Advanced Research Question

Structural analogs (e.g., ) suggest potential activity at:

- P2X7 receptors : The 3,4-dimethylphenoxy group may mimic antagonists like A-740003, which binds via hydrophobic interactions (Ki < 100 nM) .

- Opioid receptors : The acetamide moiety resembles U-47700, a µ-opioid receptor agonist. Docking studies using AutoDock Vina can predict binding affinity .

Validate via competitive binding assays (e.g., radioligand displacement with [3H]-ATP for P2X7) .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Basic Research Question

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS with 0.1% Tween-80 to prevent precipitation .

- Cyclodextrin inclusion complexes : β-cyclodextrin (10 mM) improves solubility by encapsulating hydrophobic groups (e.g., 3,4-dimethylphenoxy) .

- pH adjustment : Test solubility at pH 6.5–7.4; the amino group (pKa ~4.5) becomes protonated, enhancing aqueous compatibility .

What metabolic pathways should be considered in pharmacokinetic studies?

Advanced Research Question

Predicted pathways (via ADMET Predictor™):

- Phase I metabolism : Demethylation of the 3,4-dimethylphenoxy group by CYP2D6, forming a catechol intermediate.

- Phase II metabolism : Glucuronidation of the primary amine (4-amino group) via UGT1A9 .

Validate using hepatic microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS (e.g., m/z shift +176 for glucuronides) .

How do steric effects influence the compound’s reactivity in derivatization reactions?

Advanced Research Question

The 2-methylphenyl group introduces steric hindrance, affecting:

- Nucleophilic substitution : Low reactivity at the acetamide carbonyl (e.g., shows slow acylation with bulky amines). Use catalysts like DMAP to enhance kinetics.

- Electrophilic aromatic substitution : The 4-amino group directs meta-substitution, but steric blocking by methyl groups reduces regioselectivity. Computational modeling (Gaussian 09) can map electron density to guide synthetic modifications .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA code D001) .

- First aid : For skin contact, wash with 10% ethanol/water (v/v) to solubilize residues before soap and water .

What strategies optimize this compound’s bioavailability in preclinical models?

Advanced Research Question

- Lipid-based formulations : Nanoemulsions (e.g., 20% Labrafil®) improve intestinal absorption by enhancing permeability .

- Prodrug design : Convert the amine to a tert-butyl carbamate (cleaved by esterases in vivo) to increase logP from 3.4 to 4.8 .

- PK/PD modeling : Use WinNonlin® to correlate plasma concentrations (Cmax, T1/2) with receptor occupancy .

How can computational methods guide SAR studies for this compound?

Advanced Research Question

- QSAR models : Train with datasets of analogous acetamides (e.g., ’s opioid receptor Ki values) to predict bioactivity.

- Molecular dynamics : Simulate binding to P2X7 receptors (PDB: 5UUL) over 100 ns to identify critical residues (e.g., Lys64, Phe288) for mutagenesis validation .

- ADME prediction : SwissADME estimates a bioavailability score of 0.55, prompting structural tweaks (e.g., reducing rotatable bonds from 4 to 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.